(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

Catalog No.
S13533706
CAS No.
M.F
C13H16N2O6
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitropheny...

Product Name

(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1

InChI Key

WBRGHOVFXZNGFI-SNVBAGLBSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino functional group and a nitrophenyl moiety at the β-position. This compound has the molecular formula C14H18N2O6C_{14}H_{18}N_{2}O_{6} and a molecular weight of 310.30 g/mol. Its structure can be represented by the InChI key: XBQADBXCNQPHHY-LLVKDONJSA-N, which provides insight into its stereochemistry and functional groups .

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid, which can then participate in peptide synthesis or other coupling reactions.
  • Nucleophilic Substitution: The nitrophenyl group can be involved in nucleophilic aromatic substitution reactions, which may lead to various derivatives depending on the nucleophile used.
  • Condensation Reactions: This compound can react with other carboxylic acids or amines to form dipeptides or other complex structures through peptide bond formation.

The biological activity of (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid is primarily linked to its role as an amino acid derivative. Compounds of this nature are often evaluated for their potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer Agents: Certain modifications of nitrophenyl-containing amino acids have been studied for their ability to inhibit tumor growth.
  • Neuroprotective Effects: Research indicates that related compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The synthesis of (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves several steps:

  • Protection of Amino Group: The amino group of 3-nitrophenylacetic acid is protected using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine.
  • Coupling Reaction: The protected amino acid is then coupled with an appropriate source of nitrogen to form the desired product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid has several applications, including:

  • Pharmaceutical Development: It serves as a building block in the synthesis of peptide-based drugs and other bioactive compounds.
  • Chemical Research: Utilized in studies focusing on amino acid derivatives and their biological implications.
  • Material Science: Investigated for potential use in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses:

  • Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes related to metabolic pathways.
  • Receptor Binding Affinity: Investigations into how this compound interacts with neurotransmitter receptors have revealed insights into its potential neuropharmacological effects.

Several compounds share structural similarities with (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid. Here are some notable examples:

Compound NameSimilaritiesUnique Features
(S)-3-((Tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acidContains a tert-butoxycarbonyl group and nitrophenyl moietyDifferent stereochemistry affecting biological activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acidSimilar backbone structure with variations in substituentsDifferent position of nitro group
(R)-2-amino-3-(4-nitrophenyl)propanoic acidLacks the tert-butoxycarbonyl protection but retains similar aromatic featuresUnprotected amino group allows for different reactivity

These comparisons highlight the uniqueness of (R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, particularly in its protective group and specific substituent arrangements that influence its chemical behavior and biological activity.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

296.10083623 g/mol

Monoisotopic Mass

296.10083623 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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